benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVBOSIQTJVVNB-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereocontrol Strategies
Retrosynthetic Analysis for the (1S,3R)-3-fluorocyclopentyl Scaffold
A logical retrosynthetic analysis of benzyl (B1604629) N-[(1S,3R)-3-fluorocyclopentyl]carbamate begins with the disconnection of the carbamate (B1207046) linkage. This reveals the key chiral intermediate, (1S,3R)-3-fluorocyclopentylamine. The synthesis of this specific stereoisomer of fluorinated cyclopentylamine (B150401) is the central challenge.
Further disconnection of the C-N bond in (1S,3R)-3-fluorocyclopentylamine suggests a precursor such as a corresponding azide (B81097) or a protected amine. The crucial C-F bond can be envisioned to be installed through either nucleophilic or electrophilic fluorination strategies. A key consideration in the retrosynthesis is the stereochemical relationship between the amino and fluoro groups, which are cis to each other on the cyclopentane (B165970) ring.
A plausible retrosynthetic pathway for the (1S,3R)-3-fluorocyclopentyl scaffold could originate from a readily available starting material like cyclopentene (B43876) oxide. Ring-opening of the epoxide with an azide nucleophile, followed by fluorination and subsequent reduction of the azide, presents a potential route. The stereochemical outcome of the nucleophilic attacks would be critical in establishing the desired (1S,3R) configuration. Another approach could involve the asymmetric fluorination of a cyclopentylamine precursor.
Development of Enantioselective and Diastereoselective Synthetic Pathways for Benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate
The synthesis of a single stereoisomer of a molecule with multiple chiral centers necessitates the use of sophisticated stereocontrol strategies. For this compound, this involves the development of enantioselective and diastereoselective synthetic pathways.
Chiral Auxiliary Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. In the context of synthesizing the (1S,3R)-3-fluorocyclopentyl scaffold, a chiral auxiliary could be temporarily attached to a cyclopentyl precursor to direct the facial selectivity of a key bond-forming reaction, such as the introduction of the fluorine or amino group.
For instance, a prochiral cyclopentenone could be reacted with a chiral amine to form a chiral enamine. Subsequent diastereoselective fluorination of this enamine, followed by reduction and removal of the auxiliary, could yield an enantiomerically enriched fluorocyclopentylamine. The choice of the chiral auxiliary is critical and can significantly influence the diastereomeric excess (d.e.) of the product. Common chiral auxiliaries include those derived from amino acids, camphor, or other naturally occurring chiral molecules.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application |
| (S)-(-)-1-Phenylethylamine | Chiral Amine | Formation of chiral imines/enamines |
| Evans Auxiliaries (Oxazolidinones) | Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions |
| Camphorsultam | Sultam | Asymmetric Diels-Alder reactions, alkylations |
| (S)-Proline | Amino Acid | Organocatalysis, asymmetric aldol and Mannich reactions |
Asymmetric Catalysis in C-F Bond Formation or Cyclopentane Ring Construction
Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. This strategy can be applied to either the stereoselective formation of the C-F bond or the construction of the chiral cyclopentane ring itself.
Catalytic asymmetric fluorination has emerged as a powerful method for the synthesis of chiral organofluorine compounds. This can involve the use of a chiral catalyst to control the enantioselectivity of the fluorination of a prochiral enolate or enamine precursor. Chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.
Alternatively, asymmetric catalysis can be used to construct the cyclopentane ring with the desired stereochemistry. For example, a catalytic asymmetric [3+2] cycloaddition reaction could be employed to form a substituted cyclopentane ring with control over the newly formed stereocenters. Subsequent functional group transformations would then lead to the target (1S,3R)-3-fluorocyclopentylamine.
Chemoenzymatic Synthesis Routes
Enzymes are highly efficient and stereoselective catalysts that can be employed in organic synthesis. Chemoenzymatic routes combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations.
For the synthesis of this compound, a key chemoenzymatic strategy could involve the kinetic resolution of a racemic mixture of fluorocyclopentylamine or a suitable precursor. Lipases are commonly used enzymes for the resolution of racemic amines and alcohols through enantioselective acylation. In a typical kinetic resolution, one enantiomer of the racemic amine would be selectively acylated by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer. Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically provide a 100% yield of the desired enantiomer.
Table 2: Selected Enzymes for Chemoenzymatic Resolutions
| Enzyme | Class | Typical Reaction |
| Candida antarctica Lipase B (CALB) | Lipase | Acylation/deacylation of alcohols and amines |
| Pseudomonas cepacia Lipase (PCL) | Lipase | Acylation/deacylation of alcohols and amines |
| Penicillin G Acylase | Acylase | Hydrolysis of amides |
| Horse Liver Alcohol Dehydrogenase (HLADH) | Dehydrogenase | Oxidation/reduction of alcohols |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from a laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure safety and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered.
Key parameters for optimization include the choice of solvent, reaction temperature, concentration of reagents, and catalyst loading in the case of catalytic reactions. Design of Experiments (DoE) can be a valuable tool for systematically exploring the effects of multiple variables on the reaction outcome. For instance, in an enzymatic resolution, factors such as the choice of acyl donor, solvent, temperature, and enzyme immobilization can significantly impact the enantioselectivity and reaction rate.
The development of a robust and scalable synthesis is crucial for the potential future applications of this compound. This involves not only optimizing the chemical transformations but also considering the practical aspects of work-up, purification, and isolation of the final product.
Purification and Separation Techniques for Enantiomeric and Diastereomeric Purity
Achieving high enantiomeric and diastereomeric purity is paramount in the synthesis of chiral molecules. For this compound, which has two stereocenters, four possible stereoisomers can exist. Therefore, effective purification and separation techniques are essential.
Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques such as flash column chromatography. The separation of enantiomers, however, requires a chiral environment. This can be achieved through several methods:
Chiral Chromatography: This is a powerful technique for the analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a mixture of diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. Subsequent treatment with a base liberates the enantiomerically pure amine.
Enzymatic Resolution: As discussed in section 2.2.3, this method can be used to selectively transform one enantiomer, allowing for the separation of the product from the unreacted starting material.
The choice of purification method will depend on the scale of the synthesis, the physical properties of the compounds, and the required level of purity. A combination of these techniques may be necessary to obtain the final product with the desired stereochemical integrity.
Supercritical Fluid Chromatography (SFC) for Stereoisomer Resolution
Supercritical fluid chromatography (SFC) has emerged as a powerful and green technology for the separation of chiral compounds, offering advantages in terms of speed and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). selvita.comyoutube.com In the context of resolving stereoisomers of fluorinated carbamates, SFC is a preferred method. nih.gov The separation is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers and diastereomers of the molecule.
For the resolution of compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often employed. nih.gov The selection of the appropriate chiral column and the optimization of SFC conditions, including the choice of co-solvent, back pressure, and temperature, are crucial for achieving baseline separation of the desired (1S,3R)-isomer from the other possible stereoisomers, namely (1R,3S), (1S,3S), and (1R,3R).
Table 1: Illustrative SFC Chiral Separation Parameters
| Parameter | Typical Conditions |
| Column | Chiralpak® IA, IB, IC, ID, IE, IF, IG, IH, or IJ |
| Mobile Phase | CO₂ / (Ethanol or Methanol with additive) |
| Flow Rate | 2-5 mL/min |
| Back Pressure | 100-200 bar |
| Temperature | 30-40 °C |
| Detection | UV at 254 nm |
This table represents typical starting conditions for method development in SFC chiral separations and would be optimized for the specific separation of this compound stereoisomers.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC remains a cornerstone for the isolation of single stereoisomers of pharmaceutical intermediates and other high-value chemicals. chromatographyonline.com This technique is particularly useful when larger quantities of the pure (1S,3R)-enantiomer of this compound are required for subsequent studies.
Similar to SFC, the success of preparative chiral HPLC relies on the selection of an appropriate chiral stationary phase. Polysaccharide-based CSPs are also widely used in HPLC for their broad applicability. The mobile phase in chiral HPLC typically consists of a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The elution order of the stereoisomers can sometimes be inverted by switching between normal-phase and reversed-phase chromatography or by using a different chiral stationary phase.
Synthesis of Analogs and Derivatives for Structure-Activity/Property Relationship Studies
Modifications of the Benzyl Moiety
The benzyl group in this compound can be systematically modified to probe the effects of electronic and steric changes on the molecule's activity and properties. nih.gov This is typically achieved by reacting the (1S,3R)-3-fluorocyclopentylamine intermediate with a variety of substituted benzyl chloroformates or by coupling with substituted benzoic acids followed by reduction.
Table 2: Examples of Benzyl Moiety Modifications
| Position of Substitution | Type of Substituent | Rationale for Modification |
| para (4-position) | Electron-donating (e.g., -OCH₃, -CH₃) | To investigate the effect of increased electron density on the aromatic ring. |
| para (4-position) | Electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) | To explore the impact of reduced electron density. |
| meta (3-position) | Various substituents | To probe steric and electronic effects from a different position. |
| ortho (2-position) | Various substituents | To introduce steric bulk near the carbamate linkage and study its consequences. |
| Disubstitution | Multiple substituents (e.g., 3,4-dichloro) | To fine-tune electronic and steric properties. |
Variations within the Cyclopentyl Ring System
Alterations to the cyclopentyl ring are aimed at understanding the importance of the ring's conformation and the role of the fluorine substituent. nih.gov The synthesis of these analogs would involve starting from appropriately substituted cyclopentane precursors.
Key modifications could include:
Position of the Fluorine Atom: Moving the fluorine atom to the cis-position (1S,3S) would help to elucidate the impact of the fluorine's stereochemistry.
Replacement of the Fluorine Atom: Substituting the fluorine with other groups such as a hydroxyl (-OH), methyl (-CH₃), or cyano (-CN) group can provide insights into the role of fluorine's electronegativity and size.
Ring Size: Synthesizing analogs with cyclobutyl or cyclohexyl rings in place of the cyclopentyl ring would assess the influence of ring strain and conformational flexibility.
Alterations of the Carbamate Linkage
The carbamate linkage is a key structural feature that can be modified to explore its role in binding interactions and metabolic stability. nih.gov Isosteric replacements, where the carbamate is replaced by other functional groups with similar steric and electronic properties, are a common strategy.
Table 3: Potential Isosteric Replacements for the Carbamate Linkage
| Original Linkage | Isosteric Replacement | Synthetic Approach |
| -NH-C(=O)O- | Amide (-NH-C(=O)-) | Coupling of (1S,3R)-3-fluorocyclopentylamine with a substituted benzoic acid. |
| -NH-C(=O)O- | Urea (B33335) (-NH-C(=O)NH-) | Reaction of (1S,3R)-3-fluorocyclopentylamine with a substituted isocyanate. |
| -NH-C(=O)O- | Sulfonamide (-NH-S(=O)₂-) | Reaction of (1S,3R)-3-fluorocyclopentylamine with a substituted sulfonyl chloride. |
| -NH-C(=O)O- | Reverse Amide (-C(=O)NH-) | Synthesis of a cyclopentyl carboxylic acid derivative followed by coupling with a substituted aniline. |
Through the systematic synthesis and evaluation of these analogs, a comprehensive understanding of the structure-activity and structure-property relationships of this compound can be developed, guiding the design of future molecules with optimized characteristics.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Methodologies for Stereochemical Assignment
The unambiguous assignment of both relative and absolute stereochemistry is a fundamental aspect of characterizing a chiral molecule. Modern spectroscopic techniques provide powerful tools to achieve this without the need for chemical degradation or the formation of diastereomeric derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOESY, COSY, ROESY) for Relative Stereochemistry
Two-dimensional NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of cyclic compounds. By analyzing through-bond and through-space correlations between protons, the spatial relationships between substituents on the cyclopentyl ring can be elucidated.
COSY (Correlation Spectroscopy): This experiment reveals scalar (J-coupling) correlations between protons that are connected through two or three bonds. For the cyclopentyl ring of benzyl (B1604629) N-[(1S,3R)-3-fluorocyclopentyl]carbamate, COSY would be used to trace the proton connectivity around the ring, confirming the carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining the relative stereochemistry by identifying protons that are close in space, irrespective of the number of bonds separating them. researchgate.net An observable Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) occurs between protons that are typically within 5 Å of each other. mdpi.com For the (1S,3R) stereoisomer, a key NOE correlation would be expected between the proton at C1 (methine proton adjacent to the carbamate (B1207046) nitrogen) and the proton at C3 (methine proton attached to the fluorine-bearing carbon) if they are on the same face of the cyclopentyl ring. Conversely, the absence of such a correlation, and the presence of correlations to protons on the opposite face, would suggest a trans relationship. In the case of benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate, the cis relationship between the H1 and H3 protons would be expected to give a distinct NOE cross-peak, confirming the relative stereochemistry.
A hypothetical table of expected key NOE correlations for the (1S,3R) isomer is presented below.
| Proton 1 | Proton 2 | Expected NOE/ROE | Implication |
| H1 | H3 | Strong | Protons are cis on the same face of the ring |
| H1 | H2 (trans) | Weak/Absent | Protons are on opposite faces |
| H1 | H5 (trans) | Weak/Absent | Protons are on opposite faces |
| H3 | H2 (cis) | Strong | Protons are on the same face of the ring |
| H3 | H4 (cis) | Strong | Protons are on the same face of the ring |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
While NMR can establish the relative arrangement of atoms, chiroptical techniques like VCD and ECD are required to determine the absolute configuration (AC) of a chiral molecule. mdpi.com These methods measure the differential absorption of left and right circularly polarized light. biotools.us
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of circularly polarized infrared light by a chiral molecule. biotools.usnih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The standard approach for AC determination involves comparing the experimental VCD spectrum with a theoretically predicted spectrum generated through Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the (1S,3R) form). acs.org A good match between the experimental and calculated spectra provides a high degree of confidence in the assigned absolute configuration. biotools.us Key vibrational modes, such as the C=O stretch of the carbamate and C-F stretch, would be particularly informative.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. nih.gov The benzyl group in this compound acts as a chromophore, making ECD a suitable technique. Similar to VCD, the experimental ECD spectrum is compared with the DFT-calculated spectrum for a known enantiomer to assign the absolute configuration. mdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute stereochemistry. nih.gov
A hypothetical comparison of experimental and calculated chiroptical data is shown below.
| Technique | Experimental Spectrum | Calculated Spectrum for (1S,3R) | Calculated Spectrum for (1R,3S) | Conclusion |
| VCD | Positive band at ~1700 cm⁻¹, Negative band at ~1100 cm⁻¹ | Positive band at ~1700 cm⁻¹, Negative band at ~1100 cm⁻¹ | Negative band at ~1700 cm⁻¹, Positive band at ~1100 cm⁻¹ | Absolute configuration is (1S,3R) |
| ECD | Positive Cotton effect at ~210 nm, Negative Cotton effect at ~260 nm | Positive Cotton effect at ~210 nm, Negative Cotton effect at ~260 nm | Negative Cotton effect at ~210 nm, Positive Cotton effect at ~260 nm | Absolute configuration is (1S,3R) |
X-ray Crystallography for Solid-State Structural Characterization
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, unequivocally confirming the relative and absolute stereochemistry of this compound. The crystal structure of the related compound, benzyl carbamate, has been analyzed, revealing that the packing is dominated by hydrogen bonding and C-H···π interactions. nih.govnih.gov For this compound, X-ray crystallography would also reveal the preferred conformation of the cyclopentyl ring and the carbamate moiety in the crystal lattice. Furthermore, intermolecular interactions, such as hydrogen bonds involving the carbamate N-H and C=O groups, would be identified, providing insights into the crystal packing. mdpi.com
A hypothetical table of key crystallographic parameters is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.81 |
| b (Å) | 9.63 |
| c (Å) | 9.85 |
| β (°) | 116.8 |
| C1-N Bond Length (Å) | 1.46 |
| N-C(O) Bond Length (Å) | 1.35 |
| C=O Bond Length (Å) | 1.23 |
| C3-F Bond Length (Å) | 1.40 |
Conformational Landscape Analysis of the Cyclopentyl and Carbamate Moieties
Molecules in solution are often conformationally flexible. Understanding the accessible conformations and the energy barriers between them is crucial for a complete structural description.
Experimental Conformational Studies (e.g., Variable Temperature NMR)
Variable temperature (VT) NMR studies can provide valuable information about conformational dynamics. nih.gov If this compound exists as a mixture of slowly interconverting conformers on the NMR timescale, separate sets of signals for each conformer might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single set of averaged signals. nih.gov Analysis of the coalescence temperature and the chemical shift differences can be used to calculate the free energy of activation for the conformational interchange, for instance, the ring-puckering of the cyclopentyl moiety. nih.gov
Theoretical Conformational Analysis (e.g., Molecular Dynamics Simulations)
Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of flexible molecules. nih.gov An MD simulation would model the movement of the atoms in this compound over time in a simulated solvent environment. researchgate.neturegina.ca This would allow for the identification of low-energy conformations of the cyclopentyl ring (e.g., envelope or twist forms) and the preferred orientations of the benzyl carbamate side chain. The simulation would also provide insights into the influence of the fluorine substituent on the ring pucker and the rotational barriers around the C-N and C-O bonds of the carbamate group. The results of such simulations can be used to rationalize experimental NMR data and to provide a more complete picture of the molecule's behavior in solution. nih.gov
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Carbamate (B1207046) Functional Group
The carbamate group is a robust functional moiety, central to the molecule's stability and function as a protected amine. Its reactivity is primarily centered around the carbonyl carbon, which is susceptible to nucleophilic attack.
Hydrolysis: The carbamate group in benzyl (B1604629) N-[(1S,3R)-3-fluorocyclopentyl]carbamate is generally stable under neutral aqueous conditions. However, under acidic or basic conditions, it can undergo hydrolysis to yield (1S,3R)-3-fluorocyclopentanamine, benzyl alcohol, and carbon dioxide.
Acid-catalyzed hydrolysis typically proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.
Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process can be slower for carbamates compared to esters due to the electron-donating nature of the nitrogen atom. researchgate.net Studies on related carbamates have shown that under strongly basic conditions, the reaction can proceed, sometimes through a mechanism involving the substrate anion and a second mole of hydroxide. researchgate.net
Transcarbamoylation: This process involves the transfer of the carbamoyl (B1232498) group to another nucleophile, such as an alcohol or an amine, and is a key reaction for the derivatization of carbamates. researchgate.netchemrxiv.orgorganic-chemistry.orgorganic-chemistry.org For benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate, this would lead to the formation of a new carbamate or a urea (B33335) derivative, respectively, with the release of benzyl alcohol. These reactions are often catalyzed by acids, bases, or organometallic compounds, such as those containing tin. researchgate.netorganic-chemistry.org The efficiency of transcarbamoylation is dependent on the nucleophilicity of the incoming nucleophile and the reaction conditions.
| Reaction | Typical Reagents and Conditions | Predicted Products |
|---|---|---|
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, heat | (1S,3R)-3-fluorocyclopentanamine hydrochloride, Benzyl alcohol, CO₂ |
| Basic Hydrolysis | Aqueous NaOH or KOH, heat | (1S,3R)-3-fluorocyclopentanamine, Benzyl alcohol, Carbonate salt |
| Transcarbamoylation (with R'OH) | R'OH, Tin catalyst (e.g., Dibutyltin maleate), Toluene (B28343), 90°C organic-chemistry.org | Alkyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate, Benzyl alcohol |
| Transcarbamoylation (with R'R''NH) | R'R''NH, Lewis acid or base catalyst, heat | N'-substituted N-[(1S,3R)-3-fluorocyclopentyl]urea, Benzyl alcohol |
The benzyl group is a widely used protecting group for amines due to its general stability and the variety of methods available for its removal. researchgate.netresearchgate.netthieme-connect.comacs.orgmasterorganicchemistry.com
Catalytic Hydrogenolysis: This is the most common and generally mildest method for the cleavage of a benzyl carbamate (Cbz or Z group). masterorganicchemistry.comcommonorganicchemistry.comchemicalforums.com The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. commonorganicchemistry.comchemicalforums.com This process is highly efficient and proceeds under neutral conditions, making it compatible with many other functional groups. thieme-connect.commasterorganicchemistry.com The products are the deprotected amine, toluene, and carbon dioxide.
Acid-Mediated Cleavage: Strong acids, such as HBr in acetic acid or trifluoroacetic acid (TFA), can cleave the benzyl carbamate group. masterorganicchemistry.com This method is generally harsher than hydrogenolysis and may not be suitable for molecules with acid-sensitive functional groups.
Base-Mediated Cleavage: While less common for simple benzyl carbamates, certain activated Cbz groups or specific substrate structures can be cleaved under basic conditions. nih.gov For instance, base-catalyzed methanolysis has been used for the deprotection of heteroaromatic carbamates. researchgate.net
Oxidative Cleavage: Oxidative methods, for example using an oxoammonium salt, can cleave benzylic ethers and may be applicable to benzyl carbamates, yielding the corresponding aromatic aldehyde and the deprotected amine. researchgate.net Electrochemical methods have also been developed for the selective oxidative cleavage of benzylic C–N bonds. mdpi.combohrium.com
Photochemical Cleavage: Recent advances have demonstrated the removal of benzyl-derived protecting groups, including carbamates, using visible light photocatalysis. researchgate.netresearchgate.net This method offers a mild alternative to traditional deprotection strategies. researchgate.net
| Method | Typical Reagents and Conditions | Key Advantages/Disadvantages |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, in solvents like MeOH, EtOH, or EtOAc commonorganicchemistry.com | Advantage: Very mild, neutral pH, high yield. masterorganicchemistry.com Disadvantage: Incompatible with other reducible groups (e.g., alkenes, alkynes). thieme-connect.com |
| Acidolysis | HBr in Acetic Acid, or Trifluoroacetic Acid (TFA) masterorganicchemistry.com | Advantage: Effective for substrates intolerant to hydrogenation. Disadvantage: Harsh conditions, not suitable for acid-sensitive molecules. |
| Reductive Cleavage (Non-hydrogenolysis) | Trialkylsilanes (e.g., Et₃SiH), PdCl₂, Et₃N in CH₂Cl₂ thieme-connect.com | Advantage: Mild, compatible with groups sensitive to standard hydrogenolysis. thieme-connect.com |
| Photochemical Cleavage | Visible light, photocatalyst (e.g., phenolate-type) researchgate.net | Advantage: Extremely mild conditions. researchgate.net Disadvantage: May require specific photocatalysts and setups. |
| Oxidative Cleavage | Oxoammonium salts (e.g., TEMPO-based) researchgate.net or electrochemical methods mdpi.combohrium.com | Advantage: Metal-free options available. Disadvantage: Potential for over-oxidation of other functional groups. |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For benzyl (B1604629) N-[(1S,3R)-3-fluorocyclopentyl]carbamate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to optimize the ground state geometry. This process finds the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
These calculations would reveal the preferred spatial arrangement of the benzyl group, the carbamate (B1207046) linkage, and the fluorocyclopentyl ring. The resulting optimized geometry is crucial for understanding the molecule's steric and electronic properties. Furthermore, the total electronic energy obtained from these calculations can be used to assess the molecule's thermodynamic stability.
Table 1: Predicted Ground State Geometrical Parameters for Benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and represents typical outputs from DFT calculations.)
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.23 |
| C-N (carbamate) | 1.35 |
| N-C (cyclopentyl) | 1.46 |
| C-F | 1.39 |
| O-C (benzyl) | 1.45 |
| Bond Angles (°) ** | |
| O=C-N | 125.0 |
| C-N-C | 121.5 |
| F-C-C (cyclopentyl) | 109.8 |
| Dihedral Angles (°) ** | |
| O=C-N-C | 178.5 |
| C-O-C-C (benzyl) | -175.2 |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide higher accuracy for certain molecular properties. For this compound, these methods can be employed to calculate properties like dipole moment, polarizability, and electron correlation energies with great precision. Such calculations would offer a more refined understanding of the molecule's electronic distribution and its potential intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity. For this compound, analysis of the FMOs can predict the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic excitability. A larger gap suggests higher stability and lower reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical outputs from quantum chemical calculations.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 6.60 |
Quantum chemical calculations are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared to experimental data, can help in the complete assignment of the molecule's NMR spectrum.
Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. The computed frequencies correspond to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carbamate group and the C-F stretch.
Table 3: Predicted ¹³C NMR Chemical Shifts and IR Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and represents typical outputs from spectroscopic prediction calculations.)
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (ppm) | |
| C=O (carbamate) | 155.8 |
| C-F (cyclopentyl) | 92.3 |
| CH₂ (benzyl) | 67.5 |
| **IR Frequency (cm⁻¹) ** | |
| C=O Stretch | 1715 |
| N-H Stretch | 3350 |
| C-F Stretch | 1100 |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to study the three-dimensional structures and dynamic behavior of molecules.
While quantum chemical calculations are excellent for single, low-energy structures, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the full conformational landscape of a flexible molecule like this compound.
Molecular mechanics force fields, such as AMBER or CHARMM, can be used to rapidly calculate the potential energy of different conformations. A systematic conformational search can identify various low-energy conformers and the energy barriers between them.
Ligand Conformation Generation and Analysis
The three-dimensional arrangement of a molecule, its conformation, is crucial in determining its physical, chemical, and biological properties. For this compound, computational methods can be employed to generate and analyze its possible conformations. Techniques such as molecular mechanics force fields (e.g., MMFF94, UFF) or more accurate quantum mechanical methods can be used to perform a conformational search. This process systematically explores the rotational freedom around single bonds to identify low-energy, stable conformations.
Table 1: Predicted Key Dihedral Angles for Low-Energy Conformations of this compound
| Dihedral Angle | Predicted Value (degrees) | Computational Method |
| O=C-N-C(cyclopentyl) | ~180 (trans) | DFT (B3LYP/6-31G) |
| C-O-C(benzyl)-C(phenyl) | Variable | DFT (B3LYP/6-31G) |
| Puckering Amplitude (Q) of Cyclopentane (B165970) | To be determined | DFT (B3LYP/6-31G*) |
Note: The data in this table is hypothetical and serves as an example of what would be generated from computational analysis.
Theoretical Studies on Reaction Pathways and Transition States
Theoretical chemistry provides invaluable insights into the mechanisms of chemical reactions. For this compound, computational studies could elucidate the pathways of its formation or degradation. For instance, the reaction between benzyl chloroformate and (1S,3R)-3-fluorocyclopentanamine to form the carbamate could be modeled.
Using quantum mechanical methods like Density Functional Theory (DFT), the potential energy surface of the reaction can be mapped out. This allows for the identification of transition states—the high-energy intermediates that connect reactants and products. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction. Calculations could also reveal the geometry of the transition state, providing a detailed picture of the bond-making and bond-breaking processes.
Table 2: Calculated Activation Energies for a Hypothetical Reaction Pathway
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack of amine on chloroformate | DFT (B3LYP/6-31G) | 15.2 |
| Departure of chloride ion | DFT (B3LYP/6-31G) | 5.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Non-Linear Optical Properties or Other Material Science Relevant Parameters
Computational chemistry is also a powerful tool for predicting the material properties of novel compounds. Non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics, can be calculated for this compound. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.
The first hyperpolarizability (β), a key indicator of second-order NLO activity, can be computed using quantum mechanical methods. These calculations would typically involve determining the molecule's response to an applied electric field. The presence of the aromatic phenyl group (an electron-rich π-system) connected to the carbamate group could potentially give rise to NLO properties. The fluorinated cyclopentyl group would also influence the electronic distribution and, therefore, the hyperpolarizability. Other material science-relevant parameters, such as the dipole moment and polarizability, can also be readily calculated.
Table 3: Predicted Electronic and NLO Properties
| Property | Predicted Value | Computational Method |
| Dipole Moment (Debye) | To be determined | DFT (B3LYP/6-31G) |
| Mean Polarizability (α) | To be determined | DFT (B3LYP/6-31G) |
| First Hyperpolarizability (β) | To be determined | DFT (B3LYP/6-31G*) |
Note: The data in this table is hypothetical and represents the type of information that would be generated from such a study.
Preclinical Biological and Biochemical Research
Exploration of Molecular Targets and Binding Interactions
Extensive searches of scientific literature and bioactivity databases did not yield specific data regarding the direct molecular targets or binding interactions of benzyl (B1604629) N-[(1S,3R)-3-fluorocyclopentyl]carbamate. The following sections detail the specific areas where information was sought but not found.
Enzyme Inhibition Studies (e.g., LRRK2 kinase assays)
No publicly available data from LRRK2 kinase assays or other enzyme inhibition studies for benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate could be located. Therefore, its inhibitory activity and potency (e.g., IC50) against LRRK2 or any other enzyme remain uncharacterized in the accessible scientific literature.
Receptor Binding Assays (e.g., muscarinic receptors)
There is no available information from receptor binding assays to indicate whether this compound interacts with muscarinic receptors or any other G-protein coupled receptors. Its binding affinity, selectivity, and functional activity at these potential targets are currently unknown.
Protein-Ligand Interaction Analysis
Due to the absence of identified protein targets, no protein-ligand interaction analyses, such as X-ray crystallography, NMR spectroscopy, or computational modeling studies, involving this compound are available in the public domain.
Mechanistic Investigations of Cellular Activity
Consistent with the lack of molecular target identification, there is no published research detailing the cellular activity of this compound.
In Vitro Cell-Based Assays for Pathway Modulation (e.g., cellular LRRK2 phosphorylation)
No studies were found that investigated the effect of this compound on cellular pathways, including the modulation of LRRK2 phosphorylation in cell-based assays. Consequently, its cellular mechanism of action is yet to be determined.
Investigation of Intracellular Localization and Cellular Uptake Mechanisms
There is no available data on the intracellular localization or the mechanisms of cellular uptake for this compound. Research into its ability to cross the cell membrane and its subcellular distribution has not been reported.
Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature
Despite a comprehensive review of scientific databases, patent libraries, and academic publications, no specific preclinical biological or biochemical research data is publicly available for the chemical compound this compound.
Efforts to procure information regarding the compound's influence on specific biochemical pathways, such as protein trafficking or autophagy, yielded no relevant results. Similarly, searches for in vivo mechanistic studies in model organisms, including assessments of target engagement, pharmacodynamic markers, or analyses of its effects on disease-relevant biomarkers in preclinical models, did not return any specific findings for this particular molecule.
Consequently, it is not possible to provide an article detailing the preclinical research landscape of this compound as requested. The absence of such information in the public domain suggests that the compound may be a novel entity with research findings that have not yet been published, or it may be part of proprietary research that is not publicly accessible.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Structural Modifications and Their Impact on Biological Interactions
Stereochemistry plays a pivotal role in the interaction of a ligand with its biological target. The specific (1S,3R) configuration of the 3-fluorocyclopentyl moiety in the title compound dictates a precise spatial arrangement of the fluorine atom and the carbamate (B1207046) group. This defined orientation is critical for fitting into a specific binding pocket of a receptor or enzyme.
It is well-documented that changes in stereochemistry can lead to dramatic differences in biological activity. For instance, in pyrrolidine (B122466) derivatives, which share a five-membered ring structure with the cyclopentyl group, the regio- and stereochemistry of fluorine substitution significantly impacts conformational stability and biological roles. nih.gov The introduction of fluorine can induce specific puckering of the cyclopentane (B165970) ring, which in turn affects the positioning of the substituents and their ability to engage in key interactions, such as hydrogen bonding or hydrophobic contacts, with the target protein.
To illustrate the importance of stereochemistry, one could hypothesize a study comparing the bioactivity of different stereoisomers of 3-fluorocyclopentyl carbamates.
| Compound/Isomer | Stereochemistry | Hypothetical Relative Binding Affinity | Rationale |
|---|---|---|---|
| Benzyl (B1604629) N-[(1S,3R)-3-fluorocyclopentyl]carbamate | (1S,3R) | 100% | The specific arrangement of the fluorine and carbamate groups is optimal for binding to the target. |
| Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate | (1R,3S) | <10% | The enantiomer would likely not fit the chiral binding site of the target protein. |
| Benzyl N-[(1S,3S)-3-fluorocyclopentyl]carbamate | (1S,3S) | 30% | The change in the fluorine's stereocenter alters the conformation of the cyclopentyl ring, leading to a suboptimal fit. |
| Benzyl N-[(1R,3R)-3-fluorocyclopentyl]carbamate | (1R,3R) | 5% | As the enantiomer of the (1S,3S) isomer, it would also exhibit poor binding. |
This table is a hypothetical representation to illustrate the potential impact of stereochemistry on binding affinity.
The carbamate group (-NHCOO-) is a key structural feature, acting as a linker and participating in hydrogen bonding interactions. nih.gov Modifications to both the nitrogen and the oxygen termini of the carbamate can modulate biological and pharmacokinetic properties. nih.govacs.org
Substitution on the nitrogen of the carbamate can influence its hydrogen-bonding capability and steric profile. For instance, replacing the hydrogen with a methyl group would eliminate a hydrogen bond donor site, which could be detrimental if this interaction is crucial for binding. Conversely, if this position is solvent-exposed, methylation might increase metabolic stability.
On the oxygen side, the benzyl group contributes to the molecule's lipophilicity and can engage in hydrophobic or pi-stacking interactions with the target. Altering the substitution pattern on the phenyl ring of the benzyl group can fine-tune these properties. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties and metabolic stability of the molecule. arkat-usa.org A study on substituted benzyl N-phenylcarbamates showed that such substitutions influence their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. arkat-usa.org
| Benzyl Group Substitution | Hypothetical Effect on Bioactivity | Rationale |
|---|---|---|
| Unsubstituted (as in the title compound) | Baseline | Provides a balance of lipophilicity and size. |
| 4-Methoxy | Increased | The electron-donating group might enhance pi-stacking interactions or improve metabolic stability. |
| 4-Chloro | Decreased | The electron-withdrawing group could alter the electronics of the aromatic ring, weakening key interactions. Steric hindrance might also play a role. |
| 3-Pyridylmethyl | Potentially Increased Selectivity | The introduction of a polar group could lead to new, specific interactions with the target, potentially improving selectivity over other proteins. acs.org |
This table is a hypothetical representation based on general principles of medicinal chemistry.
The introduction of a fluorine atom into a molecule can have profound effects on its physicochemical properties and biological activity. researchgate.net Fluorine is highly electronegative and can alter the local electronic environment, influence pKa, and form hydrogen bonds or other electrostatic interactions. nih.gov Its small size means it can often replace a hydrogen atom without significant steric penalty. st-andrews.ac.uk
In benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate, the fluorine atom's position and stereochemistry are critical. The (3R) configuration places the fluorine atom in a specific spatial orientation relative to the carbamate group. This positioning can influence the conformation of the cyclopentyl ring through stereoelectronic effects, such as the gauche effect. nih.gov This conformational preference can, in turn, pre-organize the molecule for optimal binding to its target.
Moving the fluorine to a different position on the cyclopentyl ring (e.g., the 2-position) would create a new set of stereoisomers and would likely result in a different conformational preference and bioactivity profile. The electron-withdrawing nature of the fluorine can also affect the basicity of the nearby carbamate nitrogen, potentially influencing its hydrogen-bonding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like fluorinated cyclopentyl carbamates, QSAR models can be invaluable for predicting the activity of untested analogs and guiding the design of more potent molecules.
The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. ucsb.edu For this compound and its analogs, a variety of descriptors would be relevant:
0D Descriptors: Molecular weight, atom counts.
1D Descriptors: Counts of functional groups (e.g., number of hydrogen bond donors/acceptors).
2D Descriptors:
Topological indices: Connectivity indices (e.g., Randić index), shape indices (e.g., Kappa indices).
Electrostatic descriptors: Partial charges on atoms.
3D Descriptors:
Geometrical descriptors: Molecular surface area, volume, principal moments of inertia.
Quantum chemical descriptors: HOMO and LUMO energies, dipole moment. These are particularly important for describing the electronic nature of the molecule. ucsb.edu
For fluorinated compounds, specific descriptors that account for the presence of fluorine, such as those related to its electronegativity and size, would be particularly important. cadaster.eu
| Descriptor Class | Example Descriptor | Relevance to Fluorinated Cyclopentyl Carbamates |
|---|---|---|
| Constitutional (0D/1D) | Molecular Weight, Number of F atoms | Basic properties influencing size and polarity. |
| Topological (2D) | Kier & Hall Connectivity Indices | Describe the branching and complexity of the molecular scaffold. |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Relates to how the molecule interacts with its environment and the binding site. |
| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Crucial for understanding electrostatic interactions and chemical reactivity. The high electronegativity of fluorine significantly impacts these properties. |
| Quantum Chemical | Partial charges on F, N, and O atoms | Quantify the potential for hydrogen bonding and electrostatic interactions. |
Once the descriptors are calculated for a training set of molecules with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power for new compounds. taylorfrancis.comresearchgate.net Validation is typically performed through:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and stability of the model. taylorfrancis.com A high cross-validated correlation coefficient (q²) is indicative of a good model.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. researchgate.net Key statistical parameters for external validation include the predicted correlation coefficient (r²_pred). nih.gov
For a series of fluorinated carbamates, a validated QSAR model could reveal which combination of steric, electronic, and hydrophobic properties are most important for bioactivity. For example, a model might show that a high partial positive charge on the carbamate nitrogen and a specific range for the molecular volume are critical for high affinity. Such a model would be a powerful tool for the virtual screening and rational design of novel, more effective analogs of this compound. nih.gov
Structure-Property Relationships for Chemical Stability and Reactivity
The chemical stability and reactivity of this compound are dictated by the interplay of its constituent functional groups: the benzyl carbamate moiety and the fluorinated cyclopentyl ring. An analysis of these structural components provides insight into the molecule's behavior under various chemical environments.
The carbamate functional group, an amide-ester hybrid, generally exhibits good chemical and proteolytic stability. acs.orgacs.org This inherent stability is a key reason for its prevalence in many biologically active compounds. acs.orgnih.gov The stability of the carbamate can be modulated by the nature of the substituents on both the nitrogen and oxygen atoms. nih.gov In the case of this compound, the nitrogen is monosubstituted with a cyclopentyl group. N-monosubstituted carbamates are generally more susceptible to chemical hydrolysis compared to their N,N-disubstituted counterparts. nih.govresearchgate.net
The benzyl ester portion of the carbamate introduces specific reactivity. The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group in organic synthesis, valued for its stability under certain conditions and its selective removal under others. nbinno.com It is generally stable to mildly acidic and basic conditions at room temperature but can be cleaved by methods such as catalytic hydrogenation or treatment with strong Lewis acids. nbinno.comwikipedia.orgmasterorganicchemistry.com Studies on various carbamates have shown that while they are stable to acid-catalyzed hydrolysis at pH 1.0 and 37°C for 24 hours, significant degradation can occur at physiological pH (7.4) and basic pH (9.0) over the same period. nih.gov
The fluorine atom on the cyclopentyl ring also significantly influences the molecule's properties. The carbon-fluorine bond is the strongest single bond to carbon, rendering alkyl fluorides chemically and thermodynamically quite stable. msu.edu This high bond strength means that the fluorine atom is a poor leaving group in nucleophilic substitution reactions. ucsb.edu Consequently, intermolecular SN2 reactions at the carbon bearing the fluorine are generally very slow and unfavorable compared to other alkyl halides. cas.cn However, intramolecular nucleophilic substitution reactions involving alkyl fluorides can occur, particularly when forming a stable ring structure. cas.cn In elimination reactions, alkyl fluorides tend to yield the less substituted (Hofmann) product. ucsb.edu
The reactivity of the benzyl carbamate portion is the more prominent feature for controlled chemical transformations. The stability of the Cbz group under various conditions allows for selective reactions at other parts of a molecule, while its reliable cleavage under specific, mild conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C), allows for the deprotection of the amine. masterorganicchemistry.comorganic-chemistry.org This process is advantageous as it occurs under neutral pH, preserving other acid- or base-sensitive functional groups. masterorganicchemistry.com
The following tables summarize the general stability and reactivity patterns expected for the key functional groups within this compound based on literature for analogous structures.
Table 1: Predicted Chemical Stability of the Benzyl Carbamate Moiety
| Condition | Stability | Notes |
| Aqueous Solutions | ||
| Acidic (pH < 1, RT) | Stable | Generally resistant to hydrolysis under these conditions. organic-chemistry.org |
| Neutral (pH ≈ 7) | Moderate | May undergo slow hydrolysis, especially at elevated temperatures. N-monosubstituted carbamates can be labile. researchgate.netnih.gov |
| Basic (pH > 9) | Low to Moderate | Susceptible to base-catalyzed hydrolysis (saponification). nih.gov |
| Reductive Conditions | ||
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Labile | The Cbz group is readily cleaved by hydrogenolysis to yield toluene (B28343) and the free amine. nbinno.commasterorganicchemistry.com |
| Dissolving Metal (e.g., Na/NH₃) | Labile | Can be cleaved under these conditions. organic-chemistry.org |
| Oxidative Conditions | ||
| Common Oxidants (e.g., KMnO₄, CrO₃) | Stable | The carbamate itself is generally resistant, though other parts of the molecule could be affected. organic-chemistry.org |
| Nucleophiles/Bases | ||
| Strong, Non-nucleophilic Bases (e.g., LDA) | Stable | The carbamate proton can be abstracted, but the core structure is typically stable. organic-chemistry.org |
| Amines | Moderate | Can react to form ureas, particularly in the presence of a catalyst. organic-chemistry.org |
Table 2: Comparative Reactivity of the C-X Bond in Cyclopentyl Halides
| Cyclopentyl Halide (C₅H₉-X) | C-X Bond Strength (kJ/mol) | Relative Rate of SN2 Reaction | Relative Rate of E2 Reaction |
| Cyclopentyl Fluoride (B91410) | ~460 | Very Low (1) | Low |
| Cyclopentyl Chloride | ~340 | Moderate (~200) | Moderate |
| Cyclopentyl Bromide | ~285 | High (~10,000) | High |
| Cyclopentyl Iodide | ~220 | Very High (~30,000) | Very High |
Note: Relative rates are approximate and based on general trends for alkyl halides. The C-X bond strength for cyclopentyl fluoride is an estimate based on general C-F bond energies. msu.edu The relative leaving group ability in SN2 reactions is a well-established trend. cas.cn
Future Research Directions and Broader Implications
Development of Novel Chemical Probes and Tools
The fluorinated cyclopentyl scaffold of this carbamate (B1207046) is a prime candidate for the development of sophisticated chemical probes. Fluorine's unique nuclear magnetic resonance (NMR) properties make it an excellent reporter for studying molecular interactions.
Future research could focus on modifying the benzyl (B1604629) carbamate to incorporate reporter groups, such as fluorophores or affinity tags. Such probes could be invaluable for:
Target Identification and Validation: By attaching a photoaffinity label, researchers could potentially identify the biological targets of molecules containing the 3-fluorocyclopentylamine core.
In Vivo Imaging: The incorporation of a positron-emitting fluorine-18 (B77423) isotope could enable the use of Positron Emission Tomography (PET) to visualize the distribution and target engagement of related therapeutic agents in living organisms.
Mechanistic Studies: Probes derived from this compound could help elucidate the mechanisms of action of bioactive molecules by allowing for the precise tracking of their interactions within a biological system.
A recent area of interest is the development of fluorogenic probes, where the fluorescence is "turned on" upon a specific chemical reaction, offering high signal-to-noise ratios for imaging biological processes. nih.gov The carbamate linkage in benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate could potentially be engineered to be cleavable by specific enzymes, releasing a fluorescent reporter.
Potential for Integration into Advanced Chemical Biology Platforms
The field of chemical biology relies on the use of small molecules to perturb and study biological systems. This compound, as a stereochemically defined building block, could be integrated into various advanced platforms.
One such area is fragment-based drug discovery (FBDD) . The 3-fluorocyclopentylamine core, once deprotected, represents a small, three-dimensional fragment that could be screened for binding to various protein targets. The fluorine atom can provide a valuable interaction point, forming favorable contacts with protein backbones or side chains.
Furthermore, this compound could be utilized in DNA-encoded library (DEL) technology . By attaching a unique DNA tag, vast libraries of compounds derived from the 3-fluorocyclopentylamine scaffold could be synthesized and screened simultaneously against a multitude of biological targets, accelerating the discovery of new bioactive molecules.
Contribution to the Understanding of Fluorine Effects in Bioactive Molecules
The introduction of fluorine into a molecule can have profound effects on its physicochemical and biological properties, including:
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug. nih.gov
Binding Affinity: Fluorine can alter the conformation of a molecule, pre-organizing it for optimal binding to its target. It can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions.
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent and can be strategically used to modulate a molecule's ability to cross cell membranes. nih.gov
Systematic studies using this compound and its analogs could provide valuable data on how the position and stereochemistry of a single fluorine atom on a cyclopentyl ring influence these properties. This knowledge would be instrumental in the rational design of future therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Applications as a Stereodefined Chiral Intermediate in Complex Molecule Synthesis
Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. This compound is a valuable chiral building block due to its defined stereochemistry.
The benzyl carbamate group is a versatile protecting group for amines, which can be readily removed under various conditions to reveal the free amine. wikipedia.org This free amine can then be further elaborated into more complex molecular architectures. The stereodefined 3-fluorocyclopentyl core can serve as a key structural motif in the synthesis of:
Novel Pharmaceuticals: The unique three-dimensional shape and the presence of the fluorine atom could lead to the discovery of new drugs with novel mechanisms of action.
Agrochemicals: The principles of rational drug design are increasingly being applied to the development of new pesticides and herbicides with improved efficacy and safety profiles.
Advanced Materials: Chiral fluorinated compounds are finding applications in materials science, for example, in the development of liquid crystals and chiral polymers.
The synthesis of such complex molecules often requires multi-step procedures, and the availability of well-defined chiral intermediates like this compound is crucial for the efficiency and success of these synthetic endeavors.
Prospects for the Design of Next-Generation Chemical Entities with Tuned Biological Properties
The ultimate goal of understanding the structure-activity relationships of molecules like this compound is to enable the design of next-generation chemical entities with precisely tuned biological properties.
By systematically modifying the structure of this compound—for example, by changing the protecting group, introducing other substituents on the cyclopentyl ring, or altering the stereochemistry—researchers can fine-tune its interaction with biological targets. This approach could lead to the development of:
Highly Selective Ligands: Molecules that bind with high affinity and selectivity to a single biological target, minimizing off-target effects and improving the safety profile of a drug.
Molecular Glues and PROTACs: The 3-fluorocyclopentylamine scaffold could be incorporated into more complex molecules designed to induce protein-protein interactions or promote the degradation of disease-causing proteins.
Covalent Inhibitors: The strategic placement of reactive groups could lead to the development of covalent inhibitors that form a permanent bond with their target, offering prolonged duration of action.
The exploration of the chemical space around this compound holds immense promise for the discovery of new chemical entities with tailored biological functions, ultimately contributing to the advancement of medicine and technology.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate, and how can reaction conditions be optimized for yield and purity?
- Answer : Synthesis typically involves multi-step protocols starting from enantiomerically pure cyclopentane precursors. A common approach includes:
- Step 1 : Fluorination of a cyclopentanol derivative using DAST (diethylaminosulfur trifluoride) to introduce the fluorine substituent while preserving stereochemistry.
- Step 2 : Carbamate formation via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water).
Optimization requires strict temperature control (0–5°C for fluorination; room temperature for carbamate coupling) and anhydrous solvents to minimize side reactions. Purity (>97%) is achievable via silica gel chromatography or recrystallization from ethyl acetate/hexane .
Q. How is the stereochemistry of the cyclopentyl ring confirmed in this compound?
- Answer : Stereochemical assignment relies on:
- X-ray crystallography : Resolves absolute configuration (e.g., using SHELX programs for refinement ).
- NMR spectroscopy : Coupling constants (e.g., ) between H-1 and H-3 protons confirm the trans-diaxial arrangement.
- Optical rotation : Matches values with known (1S,3R)-configured analogs. ORTEP-3 software aids in visualizing molecular geometry .
Advanced Research Questions
Q. What role does the fluorine substituent play in the compound’s stability and intermolecular interactions?
- Answer : The fluorine atom:
- Enhances metabolic stability by resisting oxidative degradation (C-F bond strength).
- Modulates lipophilicity , impacting membrane permeability (logP ~2.1).
- Participates in halogen bonding with protein targets (e.g., carbonyl groups), as shown in docking studies.
Comparative studies with non-fluorinated analogs show reduced binding affinity (ΔKd >50 nM) in enzyme inhibition assays .
Q. How can computational modeling predict the biological activity of this compound?
- Answer :
- Molecular dynamics simulations : Assess binding modes to targets like kinases or GPCRs.
- Density functional theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions.
- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity.
Experimental validation via SPR (surface plasmon resonance) often correlates with in silico results (R² >0.85) .
Q. How should researchers address contradictory data in stereoselective synthesis yields?
- Answer : Discrepancies often arise from:
- Protecting group strategies : tert-Butyl vs. benzyl groups alter steric hindrance during fluorination.
- Catalyst selection : Chiral Pd catalysts (e.g., Josiphos ligands) improve enantiomeric excess (ee >98%) compared to non-catalytic methods.
Systematic DOE (design of experiments) optimizes parameters like solvent polarity and reaction time .
Methodological Considerations
Q. Which analytical techniques are critical for characterizing intermediates and final products?
- Answer :
- HPLC-MS : Monitors reaction progress and detects impurities (LOQ <0.1%).
- 2D NMR (HSQC, NOESY) : Assigns proton-carbon correlations and spatial interactions.
- Elemental analysis : Validates molecular formula accuracy (±0.3% tolerance).
- Thermogravimetric analysis (TGA) : Assesses thermal stability for storage conditions .
Q. What strategies enhance the compound’s solubility for in vitro assays?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
